2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a dihydroisoquinoline moiety with a pyrimidinone ring, linked through a sulfanyl-methyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through a Bischler-Napieralski-type synthesis, where phenylethanols and nitriles undergo tandem annulation to form the dihydroisoquinoline structure.
Synthesis of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Linking the Two Moieties: The final step involves linking the dihydroisoquinoline and pyrimidinone moieties through a sulfanyl-methyl bridge, which can be achieved using thiol-based reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyrimidinone ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving dihydroisoquinoline and pyrimidinone structures.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: May be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dihydroisoquinolin-2(1H)-ylacetate: A related compound with a simpler structure, used in similar applications.
3,4-Dihydroisoquinoline: A precursor in the synthesis of various dihydroisoquinoline derivatives.
Uniqueness
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one is unique due to its combined dihydroisoquinoline and pyrimidinone structures, linked through a sulfanyl-methyl bridge. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-6-8-19(9-7-15)26-14-18-12-20(25)23-21(22-18)24-11-10-16-4-2-3-5-17(16)13-24/h2-9,12H,10-11,13-14H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQICZAWLZUBQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.